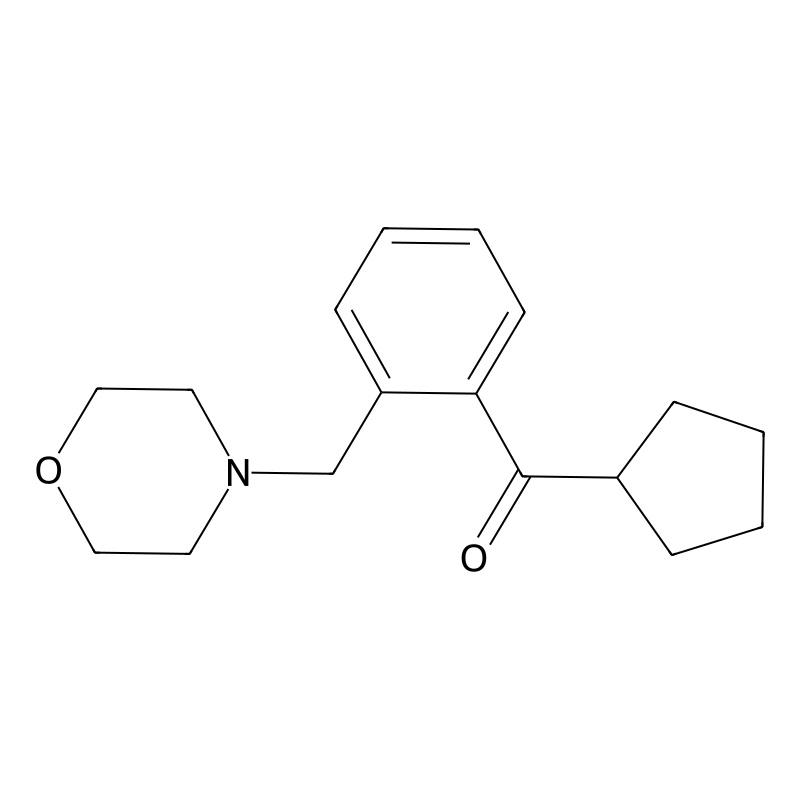Cyclopentyl 2-(morpholinomethyl)phenyl ketone
Catalog No.
S744841
CAS No.
898751-37-6
M.F
C17H23NO2
M. Wt
273.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
898751-37-6
Product Name
Cyclopentyl 2-(morpholinomethyl)phenyl ketone
IUPAC Name
cyclopentyl-[2-(morpholin-4-ylmethyl)phenyl]methanone
Molecular Formula
C17H23NO2
Molecular Weight
273.37 g/mol
InChI
InChI=1S/C17H23NO2/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2
InChI Key
BLWHXLIQFYPWJH-UHFFFAOYSA-N
SMILES
C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Canonical SMILES
C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3
The origin of this specific compound is unknown. However, it belongs to a class of molecules known as aryl (aromatic ring) substituted ketones. Ketones are carbonyl (C=O) containing functional groups. In this case, the carbonyl is linked to a cyclopentyl ring (five-membered carbon ring) on one side and a phenyl group (benzene ring) with a morpholinomethyl substituent (attached to the second carbon of the phenyl ring with a -CH2-N-(CH2-CH2-O-CH2-CH2-) group) on the other side [].
Molecular Structure Analysis
The key features of the molecule include:
- A ketone functional group (>C=O), which can participate in various reactions like nucleophilic addition and condensation.
- A cyclopentyl ring, which may contribute to lipophilicity (fat solubility) [].
- A morpholinomethyl substituent, which introduces a nitrogen atom and an ether group (C-O-C) potentially affecting solubility and hydrogen bonding capabilities.
Chemical Reactions Analysis
- Nucleophilic addition: The carbonyl group is susceptible to nucleophilic attack by a variety of reagents, potentially leading to the formation of alcohols, enamines, or imines.
- Condensation reactions: The ketone can participate in aldol condensation or Claisen condensation reactions with other carbonyl compounds.
- Reductive amination: The amine group in the morpholine ring might undergo reductive amination with aldehydes or ketones to form secondary amines.
Physical And Chemical Properties Analysis
- The molecule is likely a solid at room temperature due to the presence of the cyclopentyl ring and the aromatic ring.
- The presence of the morpholine group suggests some degree of water solubility.
- The aromatic ring and the cyclopentyl ring contribute to lipophilicity.
There is no current information regarding the biological activity or mechanism of action of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.
- Potential for skin and eye irritation.
- Unknown inhalation or ingestion hazards.
- Standard laboratory practices for handling unknown organic compounds should be followed.
Future Research Directions
- Synthesis and characterization of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.
- Investigation of its physical and chemical properties.
- Exploration of its potential biological activity and mechanism of action.
- Safety assessments to determine its toxicity and other hazards.
XLogP3
2.6
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








